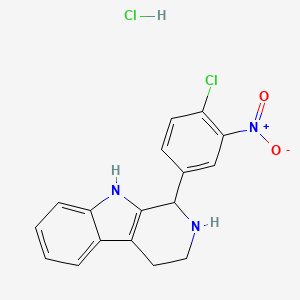

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Vue d'ensemble

Description

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a beta-carboline core substituted with a 4-chloro-3-nitrophenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves a multi-step process. One common method starts with the condensation of tryptamine with 4-chloro-3-nitrobenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired tetrahydro-beta-carboline derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The tetrahydro-beta-carboline core can be oxidized to the corresponding beta-carboline using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of 1-(4-amino-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Substitution: Formation of 1-(4-substituted-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives.

Oxidation: Formation of 1-(4-chloro-3-nitrophenyl)-beta-carboline.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it may bind to specific receptors or enzymes, modulating their activity. For example, the beta-carboline core is known to interact with the central nervous system, potentially influencing neurotransmitter systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-chloro-3-nitrophenyl)tetrahydronorharman hydrochloride

- 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin

- 5,10,15,20-tetra-(4-fluoro-3-nitrophenyl)-porphyrin

Uniqueness

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its specific substitution pattern on the beta-carboline core, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the phenyl ring allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Activité Biologique

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS Number: 3380-78-7) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H15ClN3O2

- Molecular Weight : 364.226 g/mol

- Boiling Point : 523.8°C

- Flash Point : 270.6°C

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets including:

- Neurotransmitter Systems : The beta-carboline core suggests potential interactions with neurotransmitter receptors, influencing neurological pathways.

- Enzymatic Inhibition : It may inhibit specific enzymes related to various diseases, particularly in neurodegenerative conditions.

Antimicrobial Activity

Research indicates that beta-carboline derivatives exhibit notable antimicrobial properties. For instance:

- Antileishmanial Activity : Certain derivatives have shown potent in vitro activity against Leishmania species. Compounds with substitutions at the C-1 position of the beta-carboline ring were particularly effective .

Anticancer Properties

Several studies have explored the anticancer potential of beta-carbolines:

- Inhibition of Tumor Growth : Tetrahydro-beta-carbolines have been identified as potential inhibitors of tumor growth and cancer stem cell proliferation. For example, novel tetrahydro-beta-carboline derivatives displayed significant effects on breast cancer cell lines by modulating mRNA expression levels related to stemness markers such as OCT-4 and SOX-2 .

Trypanocidal Activity

This compound has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibited low cytotoxicity with a selective index significantly higher for the parasite compared to mammalian cells .

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYFFPFMNKCWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955383 | |

| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-78-7 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.